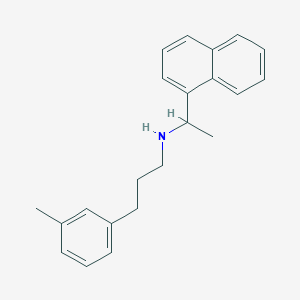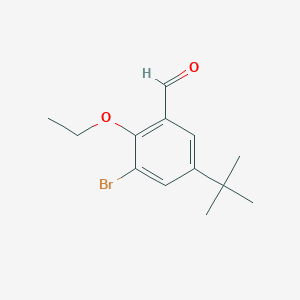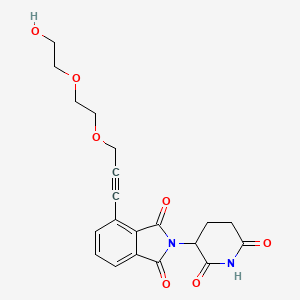
Thalidomide-propargyl-O-PEG2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-propargyl-O-PEG2-OH is a compound that combines thalidomide, a polyethylene glycol (PEG) spacer, and a propargyl group. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach to target protein degradation. The compound leverages the properties of thalidomide, known for its immunomodulatory and anti-inflammatory effects, and the PEG spacer to enhance solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-OH involves several steps:
Preparation of Propargyl-PEG2-OH: This is a PEG-based PROTAC linker that contains an alkyne group.
Conjugation with Thalidomide: The thalidomide moiety is conjugated to the PEG linker through a series of chemical reactions, typically involving esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Propargyl-PEG2-OH: This is done in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Conjugation Process: The conjugation of thalidomide to the PEG linker is carried out in industrial reactors, often using automated systems to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-propargyl-O-PEG2-OH undergoes several types of chemical reactions:
Click Chemistry: The alkyne group in the compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Esterification and Amidation: These reactions are involved in the conjugation process of thalidomide to the PEG linker.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole rings.
Acid and Base Catalysts: Used in esterification and amidation reactions to promote the formation of ester and amide bonds.
Major Products Formed
The major product formed from these reactions is this compound, which is used in PROTAC technology for targeted protein degradation .
Aplicaciones Científicas De Investigación
Thalidomide-propargyl-O-PEG2-OH has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Thalidomide-propargyl-O-PEG2-OH involves its role in PROTAC technology:
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG2-OH: A PEG-based PROTAC linker used in the synthesis of Thalidomide-propargyl-O-PEG2-OH.
Thalidomide-O-PEG2-propargyl: Another conjugate used in PROTAC technology with similar properties.
Uniqueness
This compound is unique due to its combination of thalidomide, PEG spacer, and propargyl group, which enhances its solubility, stability, and efficacy in targeted protein degradation .
Propiedades
Fórmula molecular |
C20H20N2O7 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25) |
Clave InChI |
DTBNFNHLJRNWDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
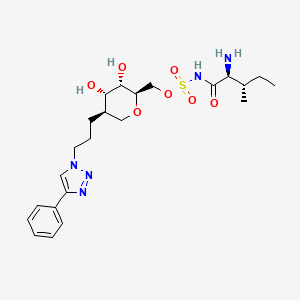
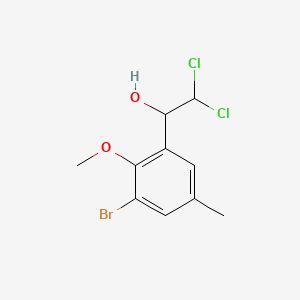
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
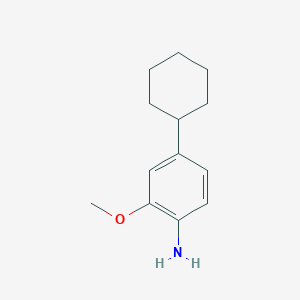
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
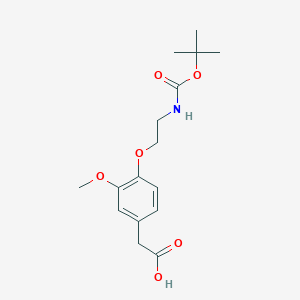
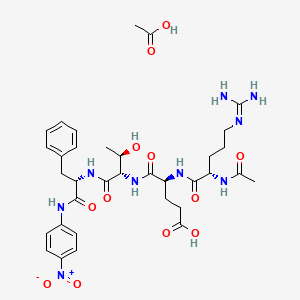

![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

